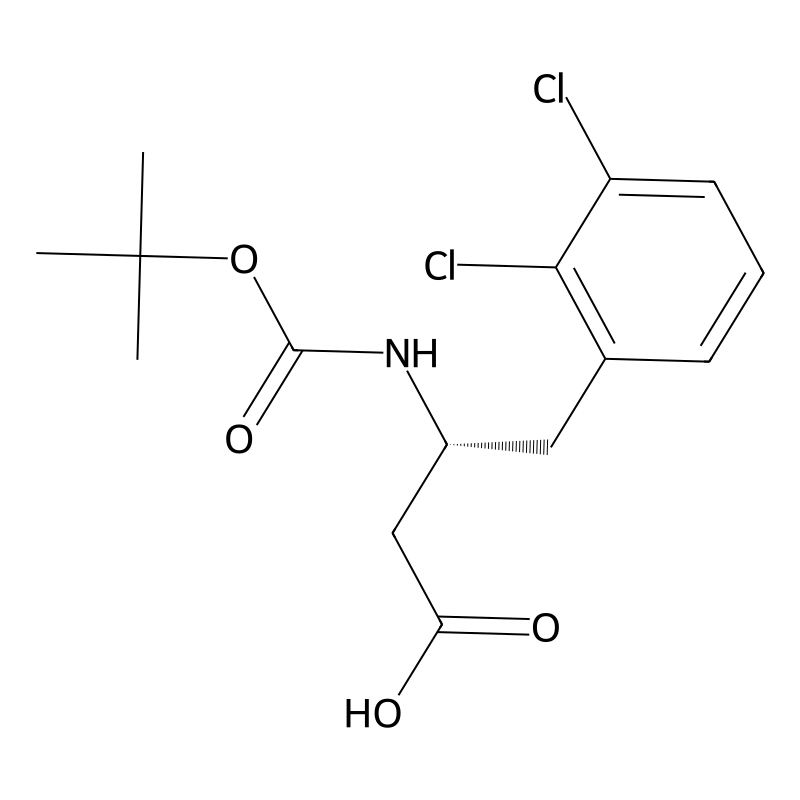(R)-3-(Boc-amino)-4-(2,3-dichlorophenyl)butanoic acid

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(R)-3-(Boc-amino)-4-(2,3-dichlorophenyl)butanoic acid is a chiral compound that belongs to the class of amino acids, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality and a dichlorophenyl substituent at the fourth position of the butanoic acid chain. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features, which provide opportunities for further modifications and functionalizations.
- Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine form of the compound.
- Substitution Reactions: The dichlorophenyl moiety may participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
- Oxidation and Reduction: Depending on the functional groups present, this compound can also engage in oxidation and reduction reactions, leading to various derivatives.
Common reagents for these reactions include trifluoroacetic acid for Boc deprotection and sodium borohydride for reduction processes.
Research indicates that (R)-3-(Boc-amino)-4-(2,3-dichlorophenyl)butanoic acid exhibits significant biological activity. It has been studied for its role as an inhibitor of specific neurotransmitter receptors, particularly in modulating glutamate receptor activity. This modulation is crucial in various neurological processes, suggesting potential therapeutic applications in treating neurological disorders such as epilepsy and neurodegenerative diseases.
The synthesis of (R)-3-(Boc-amino)-4-(2,3-dichlorophenyl)butanoic acid typically involves several key steps:
- Starting Material: The process begins with a suitable chiral precursor, such as (R)-3-amino-4-(2,3-dichlorophenyl)butanoic acid.
- Protection of the Amino Group: The amino group is protected using Boc anhydride in the presence of a base like triethylamine, typically carried out in an organic solvent such as dichloromethane at room temperature.
- Purification: The resulting product is purified through recrystallization or column chromatography to achieve high purity.
Industrial methods may employ automated reactors and continuous flow systems to enhance yield and reduce production costs.
(R)-3-(Boc-amino)-4-(2,3-dichlorophenyl)butanoic acid has diverse applications across several fields:
- Medicinal Chemistry: It serves as a precursor in synthesizing pharmaceutical agents.
- Biological Research: Utilized in studies investigating enzyme-substrate interactions and protein modifications.
- Organic Synthesis: Acts as an intermediate in the preparation of complex organic molecules.
- Fine Chemicals Production: Employed in producing agrochemicals and other fine chemicals.
Studies have demonstrated that (R)-3-(Boc-amino)-4-(2,3-dichlorophenyl)butanoic acid can interact with various molecular targets. Its mechanism of action may involve acting as a prodrug; upon removal of the Boc group in vivo, it releases an active amine that can modulate enzyme or receptor activity. This property is particularly relevant in understanding its pharmacological effects and therapeutic potential.
Several compounds share structural similarities with (R)-3-(Boc-amino)-4-(2,3-dichlorophenyl)butanoic acid. Here are notable examples:
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| (R)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid | 331847-13-3 | C12H14Cl2N | Different chlorinated phenyl group |
| (S)-3-Amino-4-(3-chlorophenyl)butanoic acid | 270596-38-8 | C12H14ClN | Contains a different stereochemistry |
| (R)-3-Amino-4-(3-chlorophenyl)butanoic acid | 331763-54-3 | C12H14ClN | Similar structure but with different substitution |
These compounds exhibit variations in biological activity due to differences in their substituents on the aromatic ring and stereochemistry. The unique combination of functional groups present in (R)-3-(Boc-amino)-4-(2,3-dichlorophenyl)butanoic acid contributes to its distinct pharmacological profile compared to these similar compounds.








